![molecular formula C7H9F3S B2758147 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol CAS No. 2460755-19-3](/img/structure/B2758147.png)
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol” is a chemical compound with the CAS Number: 2460755-19-3 . It has a molecular weight of 182.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3S/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds with similar structural motifs or functional groups. For example, Hughes et al. (2019) developed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the utility of bicyclo[1.1.1]pentane scaffolds in medicinal chemistry due to their effectiveness as bioisosteres for aromatic rings, tert-butyl groups, and alkynes (Hughes et al., 2019). VanHeyst et al. (2020) described the continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their application in cross-coupling reactions to afford biaryl isosteres, thus advancing the synthesis of compounds with potential pharmaceutical applications (VanHeyst et al., 2020).
Bioisostere Applications in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) motif is recognized for its role as a bioisostere, replacing phenyl, tert-butyl, and alkynyl fragments to improve the physicochemical properties of drug candidates. Ma et al. (2019) reported the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, showcasing the potential of BCP analogues in drug design by modifying the BCP core for enhanced physicochemical properties (Ma et al., 2019).
Safety and Hazards
The safety information for this compound indicates that it should be stored at a temperature of 0-8°C . The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) for this compound can provide more detailed safety information .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3S/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKUCPAUULLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

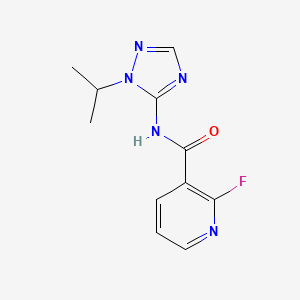
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)
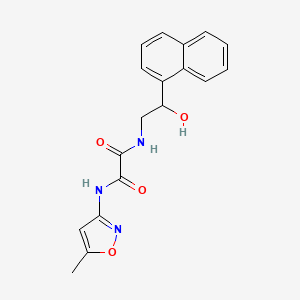
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)
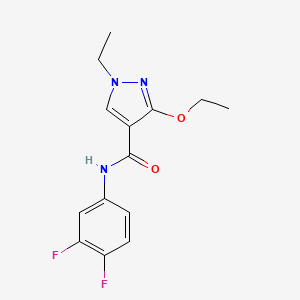
![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
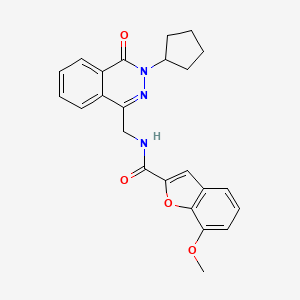
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)
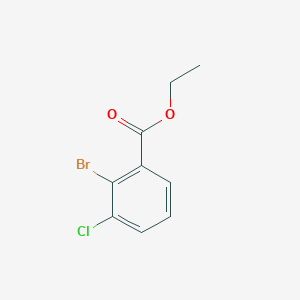
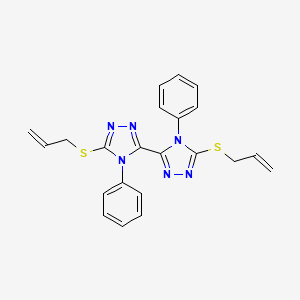

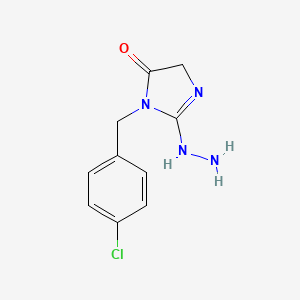
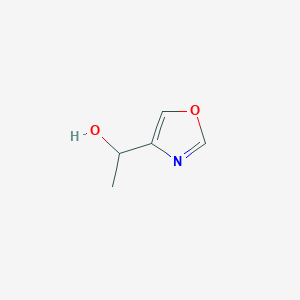
![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)